![molecular formula C2F7Ga B12526782 Fluoro[bis(trifluoromethyl)]gallane CAS No. 827027-11-2](/img/structure/B12526782.png)
Fluoro[bis(trifluoromethyl)]gallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro[bis(trifluoromethyl)]gallane is a unique organofluorine compound that has garnered significant interest in the field of chemistry due to its distinctive properties and potential applications. This compound is characterized by the presence of fluorine atoms and trifluoromethyl groups attached to a gallium center, making it a valuable reagent in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fluoro[bis(trifluoromethyl)]gallane typically involves the reaction of gallium trichloride with trifluoromethylating agents such as trifluoromethyltrimethylsilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. A common synthetic route is as follows:
- Gallium trichloride is dissolved in an anhydrous solvent such as dichloromethane.
- Trifluoromethyltrimethylsilane is added dropwise to the solution under a nitrogen atmosphere.
- The reaction mixture is stirred at room temperature for several hours.
- The product is purified by distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. Safety measures are strictly adhered to due to the reactivity of the fluorine-containing reagents.
Analyse Des Réactions Chimiques
Types of Reactions: Fluoro[bis(trifluoromethyl)]gallane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethyl groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different gallium-containing products.
Addition Reactions: The compound can add to unsaturated substrates such as alkenes and alkynes, forming new carbon-fluorine bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkoxides or amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.
Major Products: The major products formed from these reactions include various gallium-fluorine compounds, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
Fluoro[bis(trifluoromethyl)]gallane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organofluorine compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is explored for its potential use in bioimaging and as a probe in biological systems due to its unique fluorine content.
Medicine: Research is ongoing to investigate its potential as a precursor for fluorinated drugs, which often exhibit enhanced biological activity and stability.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism by which Fluoro[bis(trifluoromethyl)]gallane exerts its effects involves the interaction of its fluorine atoms and trifluoromethyl groups with various molecular targets. The compound can form strong bonds with carbon atoms, leading to the formation of stable carbon-fluorine bonds. These interactions are crucial in the synthesis of fluorinated organic molecules, which often exhibit unique chemical and physical properties.
Comparaison Avec Des Composés Similaires
Fluoro[bis(trifluoromethyl)]gallane can be compared with other similar compounds such as:
Trifluoromethyl Gallium: Similar in structure but lacks the additional fluorine atoms, making it less reactive in certain reactions.
Fluoroalkyl Gallium Compounds: These compounds contain different alkyl groups attached to the gallium center, resulting in varied reactivity and applications.
Perfluorinated Gallium Compounds: These compounds have all hydrogen atoms replaced by fluorine, offering different chemical properties and uses.
Uniqueness: this compound stands out due to its combination of trifluoromethyl groups and fluorine atoms, providing a unique reactivity profile that is valuable in both research and industrial applications.
Propriétés
Numéro CAS |
827027-11-2 |
|---|---|
Formule moléculaire |
C2F7Ga |
Poids moléculaire |
226.73 g/mol |
Nom IUPAC |
fluoro-bis(trifluoromethyl)gallane |
InChI |
InChI=1S/2CF3.FH.Ga/c2*2-1(3)4;;/h;;1H;/q;;;+1/p-1 |
Clé InChI |
XBWAYVZKWPPGSC-UHFFFAOYSA-M |
SMILES canonique |
C(F)(F)(F)[Ga](C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


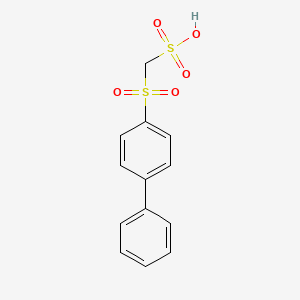
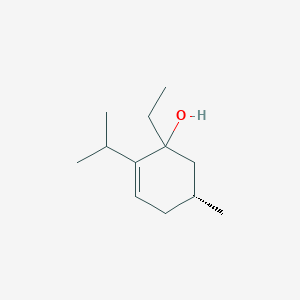
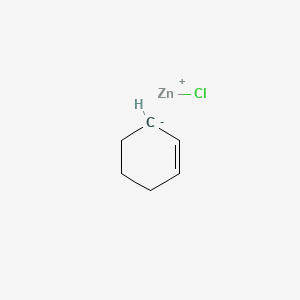
![4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide](/img/structure/B12526719.png)
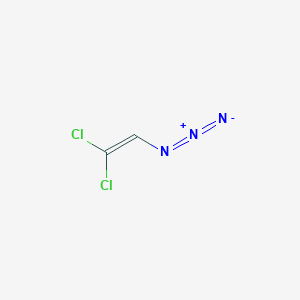
![5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline](/img/structure/B12526730.png)
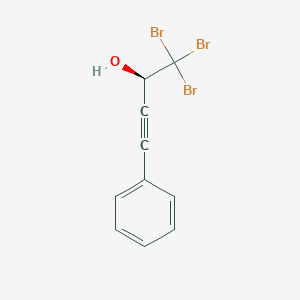
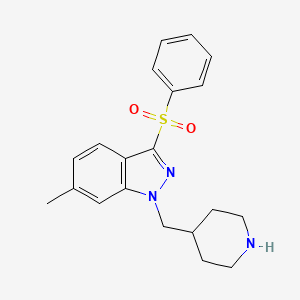
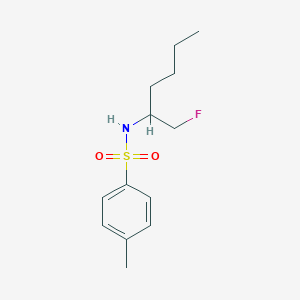
![(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12526750.png)
![2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine](/img/structure/B12526755.png)
![4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline](/img/structure/B12526763.png)
![beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]-](/img/structure/B12526765.png)
![N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12526766.png)
